molecular formula C36H44N4O3 B1234937 (+)-Manzamine F

(+)-Manzamine F

Cat. No. B1234937
M. Wt: 580.8 g/mol
InChI Key: KYLZDBBEWRTKTG-UNFYSDSNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Manzamine F is a natural product found in Petrosiidae, Xestospongia, and Acanthostrongylophora with data available.

Scientific Research Applications

Antimalarial Activity

Manzamine A, a related compound to (+)-Manzamine F, has demonstrated significant in vivo antimalarial activity. Notably, manzamine F, a ketone analog of manzamine A, did not display this antimalarial activity, highlighting the specificity of manzamine A's properties (Ang et al., 2000).

Cytotoxic Constituents

Manzamines E and F have been isolated from marine sponges and identified as cytotoxic constituents, crucial in the study of cancer treatment (Ichiba et al., 1988).

Antineuroinflammatory Activity

(+)-Manzamine F, along with other manzamine analogues, has been evaluated for its antineuroinflammatory activity. This research is significant in the context of cerebral infections and diseases like Alzheimer's (Peng et al., 2010).

Semisynthetic Studies

Semisynthetic derivatives of manzamine F have been studied for their potential in treating infectious diseases like tuberculosis and toxoplasmosis. These studies are crucial in developing new therapeutic agents (Sayed et al., 2008).

Inhibitory Activity Against Pancreatic Cancer Cells

Manzamine A, closely related to manzamine F, has shown inhibitory effects on vacuolar ATPases in pancreatic cancer cells. This discovery has implications for the treatment of pancreatic cancer (Kallifatidis et al., 2013).

Potential for Novel Cures

Manzamine alkaloids, including manzamine F, have shown diverse bioactivities against diseases like malaria, cancer, and inflammatory diseases. This broad spectrum of activity highlights their potential as novel therapeutic agents (Radwan et al., 2012).

Effects on Bone Health

Research indicates that manzamine A, and potentially related compounds like manzamine F, could have significant effects on bone health, including possible disruptions in skeletal development and repair (Hardy et al., 2022).

Anticancer Activity Against Colorectal Cancer Cells

Manzamine A has demonstrated anticancer activity on colorectal cancer cells, suggesting that similar compounds like manzamine F could also have potential in this area (Lin et al., 2018).

properties

Product Name

(+)-Manzamine F

Molecular Formula

C36H44N4O3

Molecular Weight

580.8 g/mol

IUPAC Name

(1R,2R,12R,13S,16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one

InChI

InChI=1S/C36H44N4O3/c41-25-9-8-19-40-24(12-13-25)21-35-23-39-18-6-4-2-1-3-5-16-36(43,34(35)40)22-28(29(35)15-20-39)32-33-27(14-17-37-32)26-10-7-11-30(42)31(26)38-33/h1,3,7,10-11,14,17,22,24,29,34,38,42-43H,2,4-6,8-9,12-13,15-16,18-21,23H2/b3-1-/t24?,29-,34+,35-,36-/m0/s1

InChI Key

KYLZDBBEWRTKTG-UNFYSDSNSA-N

Isomeric SMILES

C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=C7C=CC=C8O

Canonical SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=C7C=CC=C8O

synonyms

manzamine F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Manzamine F
Reactant of Route 2
(+)-Manzamine F
Reactant of Route 3
(+)-Manzamine F
Reactant of Route 4
(+)-Manzamine F
Reactant of Route 5
(+)-Manzamine F
Reactant of Route 6
(+)-Manzamine F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.